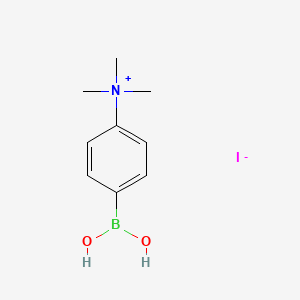

4-borono-N,N,N-trimethylbenzenaminium iodide

Übersicht

Beschreibung

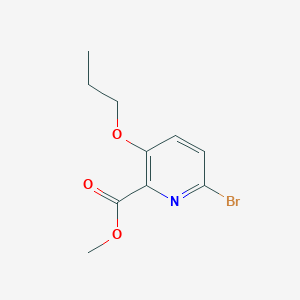

4-Borono-N,N,N-trimethylbenzenaminium iodide (4-BTMI) is an organic compound that has been used for a variety of scientific research applications. It is a cationic compound with a molecular weight of 486.53 g/mol and a melting point of 65-67 °C. 4-BTMI is a colorless crystalline solid that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Plant Hormone Analysis

- Application : “4-borono-N,N,N-trimethylbenzenaminium iodide” is used as a derivatization reagent for the ultrasensitive analysis of plant hormones, specifically brassinosteroids (BRs) with vicinal diol functional groups on the side chain .

- Method : The ionization efficiencies of the BRs are enhanced significantly, leading to a substantial improvement in the minimal detectable amounts (MDA) of five target BRs .

- Results : The use of “4-borono-N,N,N-trimethylbenzenaminium iodide” has led to a significant enhancement in the ionization efficiencies of the BRs, ranging from 1190 to 448,785 times .

Brassinosteroid Detection

- Application : This compound is used in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the simultaneous determination of C27-, C28-, and C29-brassinosteroids in plant tissues .

- Method : The boronic acid reagent, “4-borono-N,N,N-trimethylbenzenaminium iodide”, is used to label the brassinosteroids, providing derivatives with excellent stability . The detection sensitivities of BRs, particularly for C27-BRs, are dramatically improved .

- Results : The limits of detection (with a signal-to-noise ratio of 3) for six BRs, including 2 C27-BRs (28-norCS and 28-norBL), 3 C28-BRs (CS, BL, and TY), and a single C29-BR (28-homoBL), are found to be 0.10–1.68 pg/mL after labeling with "4-borono-N,N,N-trimethylbenzenaminium iodide" .

Mass Spectrometric Methods in Plant Hormone Analysis

- Application : This compound is used in mass spectrometric methods for plant hormone analysis . It enhances the ionization efficiencies of plant hormones, particularly brassinosteroids (BRs) with vicinal diol functional groups on the side chain .

- Method : The compound is used as a derivatization reagent. The ionization efficiencies of the BRs are enhanced significantly, leading to a substantial improvement in the minimal detectable amounts (MDA) of five target BRs .

- Results : The use of “4-borono-N,N,N-trimethylbenzenaminium iodide” has led to a significant enhancement in the ionization efficiencies of the BRs, ranging from 1190 to 448,785 times .

Wastewater Treatment

- Application : This compound is used in the extraction and release of anionic dye Conge Red (CR) molecules in wastewater treatment .

- Method : The compound is used to prepare dynamic covalent surfactants in alkaline aqueous solutions. These surfactants self-assemble into micelles under alkaline conditions and exhibit coacervation with 10% hydrolyzed polyacrylamide (PAM) over a wide concentration range .

- Results : The coacervate phase with a network structure effectively extracts the CR. When the solution is adjusted to acidity, the imine bond is hydrolyzed, leading to the transition of the coacervates into a homogeneous and clear solution, and the precipitation of CR into purple-black solids due to the protonation of sulfonic groups .

Mass Spectrometric Methods in Plant Hormone Analysis

- Application : This compound is used in mass spectrometric methods for plant hormone analysis . It enhances the ionization efficiencies of plant hormones, particularly brassinosteroids (BRs) with vicinal diol functional groups on the side chain .

- Method : The compound is used as a derivatization reagent. The ionization efficiencies of the BRs are enhanced significantly, leading to a substantial improvement in the minimal detectable amounts (MDA) of five target BRs .

- Results : The use of “4-borono-N,N,N-trimethylbenzenaminium iodide” has led to a significant enhancement in the ionization efficiencies of the BRs, ranging from 1190 to 448,785 times .

Wastewater Treatment

- Application : This compound is used in the extraction and release of anionic dye Conge Red (CR) molecules in wastewater treatment .

- Method : The compound is used to prepare dynamic covalent surfactants in alkaline aqueous solutions. These surfactants self-assemble into micelles under alkaline conditions and exhibit coacervation with 10% hydrolyzed polyacrylamide (PAM) over a wide concentration range .

- Results : The coacervate phase with a network structure was found to effectively extract the CR. When the solution is adjusted to acidity, the imine bond is hydrolyzed, leading to the transition of the coacervates into a homogeneous and clear solution, and the precipitation of CR into purple-black solids due to the protonation of sulfonic groups .

Eigenschaften

IUPAC Name |

(4-boronophenyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BNO2.HI/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7,12-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXESOYOTRUMQSX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)[N+](C)(C)C)(O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-borono-N,N,N-trimethylbenzenaminium iodide | |

CAS RN |

1704122-17-7 | |

| Record name | 4-Borono-N,N,N-trimethylbenzenaminium iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704122-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1409403.png)

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)

![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)